molecular formula C13H17F3N2O B13523295 1-(3-Fluoro-5-methoxybenzyl)piperazine

1-(3-Fluoro-5-methoxybenzyl)piperazine

Cat. No.: B13523295
M. Wt: 274.28 g/mol
InChI Key: VPLTYHKKAXTWMK-UHFFFAOYSA-N
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Description

1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the piperazine ring in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The piperazine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperidine
  • 1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}morpholine
  • 1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}pyrrolidine

Uniqueness

1-{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[3-methoxy-4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c1-19-12-8-10(2-3-11(12)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3

InChI Key

VPLTYHKKAXTWMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCNCC2)C(F)(F)F

Origin of Product

United States

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